Fmoc-3-aminoadipic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-3-aminoadipic acid is a derivative of 3-aminoadipic acid, where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis and other biochemical applications due to its ability to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-aminoadipic acid typically involves the protection of the amino group of 3-aminoadipic acid with the Fmoc group. One common method is the reaction of 3-aminoadipic acid with Fmoc chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . This reaction results in the formation of this compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-aminoadipic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like piperidine for Fmoc deprotection.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxo derivatives, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
Fmoc-3-aminoadipic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: This compound is used in the production of biofunctional materials and hydrogels
Mechanism of Action
The mechanism of action of Fmoc-3-aminoadipic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis and other chemical processes. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled release of the amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-phenylalanine: Used for similar purposes in peptide synthesis.
Fmoc-glutamic acid: Another Fmoc-protected amino acid with applications in peptide synthesis.
Uniqueness
Fmoc-3-aminoadipic acid is unique due to its specific structure and the presence of the adipic acid moiety, which provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This uniqueness makes it particularly useful in the synthesis of specific peptides and biofunctional materials.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c23-19(24)10-9-13(11-20(25)26)22-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,27)(H,23,24)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSUQIKTDAOMSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190006 |
Source
|
Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201190006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185303-08-5 |
Source
|
Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201190006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.